molecular formula C10H10N2O3S B231682 Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No.: B231682
M. Wt: 238.27 g/mol
InChI Key: QXKMIUNWFGNKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate, also known as MCA-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate exerts its biological effects by inhibiting the activity of enzymes and receptors that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a key role in various cellular processes. This compound also inhibits the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound also has neuroprotective effects and has been shown to protect against neuronal damage in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has several advantages for lab experiments, including its simple synthesis method, high purity, and stability. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and reduced toxicity. Additionally, the development of new methods for the synthesis of this compound and its derivatives could also be explored.

Synthesis Methods

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate can be synthesized using a simple and efficient method that involves the reaction between 4-methyl-2-thiophenecarboxylic acid and cyanoacetic acid in the presence of methanol and a catalyst such as sulfuric acid. The resulting product is then treated with methylamine to form this compound.

Scientific Research Applications

Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

methyl 3-[(2-cyanoacetyl)amino]-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C10H10N2O3S/c1-6-5-16-9(10(14)15-2)8(6)12-7(13)3-4-11/h5H,3H2,1-2H3,(H,12,13)

InChI Key

QXKMIUNWFGNKID-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1NC(=O)CC#N)C(=O)OC

Canonical SMILES

CC1=CSC(=C1NC(=O)CC#N)C(=O)OC

Origin of Product

United States

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